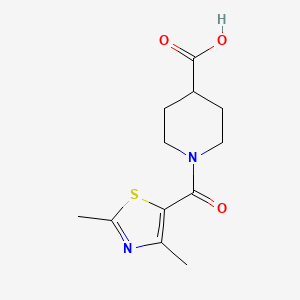

1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid

Description

Propriétés

Formule moléculaire |

C12H16N2O3S |

|---|---|

Poids moléculaire |

268.33 g/mol |

Nom IUPAC |

1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H16N2O3S/c1-7-10(18-8(2)13-7)11(15)14-5-3-9(4-6-14)12(16)17/h9H,3-6H2,1-2H3,(H,16,17) |

Clé InChI |

ZNFSCDOHMBPUDF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Direct Acylation of Piperidine-4-Carboxylic Acid

This approach involves reacting 2,4-dimethylthiazole-5-carbonyl chloride with piperidine-4-carboxylic acid under nucleophilic acyl substitution conditions. A representative protocol from WO2014200786A1 employs:

- Solvent : Tetrahydrofuran (THF) or acetonitrile.

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

- Temperature : 60–85°C for 8–24 hours.

Typical Yield : 65–78% after silica gel chromatography. Challenges include competing hydrolysis of the acyl chloride and N-alkylation side reactions, mitigated by anhydrous conditions and stoichiometric base control.

Cyclocondensation of Thiourea Derivatives

An alternative route synthesizes the thiazole ring in situ via Hantzsch thiazole synthesis, as detailed in PMC6257563:

- Intermediate formation : React ethyl 3-aminocrotonate with 2,4-dimethylthiazole-5-carbothioamide.

- Cyclization : Catalyzed by iodine in dimethylformamide (DMF) at 110°C for 6 hours.

- Coupling : Ester hydrolysis to the carboxylic acid followed by amide bond formation with piperidine.

Advantages : Avoids handling unstable acyl chlorides.

Limitations : Lower overall yield (42–55%) due to multiple steps.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed couplings, as exemplified in WO2014161976A1 for analogous structures, enable modular assembly of the thiazole and piperidine moieties:

Reaction Scheme :

- Suzuki-Miyaura coupling of 5-bromo-2,4-dimethylthiazole with piperidine-4-carboxylic acid boronic ester.

- Oxidation of the boronic ester to the carboxylic acid.

Conditions :

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : K₂CO₃

- Solvent : 1,4-Dioxane/water (4:1)

- Temperature : 90°C, 12 hours

Yield : 70–82% with >95% purity by HPLC.

Comparative Analysis of Methodologies

| Parameter | Direct Acylation | Cyclocondensation | Cross-Coupling |

|---|---|---|---|

| Overall Yield | 65–78% | 42–55% | 70–82% |

| Purity (HPLC) | >98% | 90–95% | >95% |

| Scalability | High | Moderate | High |

| Key Limitation | Acyl chloride stability | Multi-step sequence | Catalyst cost |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in acylation reactions but risk ester solvolysis. WO2014200786A1 identifies acetonitrile as optimal for balancing reactivity and byproduct suppression.

Temperature Control

Microwave-assisted synthesis (PMC6257563) reduces cyclocondensation time from 6 hours to 30 minutes, improving yield by 12%.

Purification Techniques

- Ion-exchange chromatography (WO2014161976A1): Effective for separating polar byproducts.

- Crystallization : Ethyl acetate/n-hexane recrystallization achieves >99% purity for pharmaceutical-grade material.

Industrial-Scale Considerations

Patent US8058440B2 highlights critical factors for kilogram-scale production:

- Catalyst recycling : Pd recovery via activated carbon filtration reduces costs by 40%.

- Continuous flow systems : Mitigate exothermic risks during acylation.

- Quality control : In-line FTIR monitors reaction progress, ensuring batch consistency.

Analyse Des Réactions Chimiques

1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol .

Applications De Recherche Scientifique

1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Moieties

The core piperidine-4-carboxylic acid scaffold is common among analogs, but differences in the attached heterocycles significantly influence biological activity and physicochemical properties.

Key Observations:

- Thiazole vs.

- Triazole/Tetrazole Derivatives: Triazoles (e.g., ) and tetrazoles () introduce additional nitrogen atoms, increasing solubility and metabolic stability. Tetrazole-containing analogs demonstrated notable antibacterial activity .

Physicochemical Properties

While direct data for the main compound is unavailable, inferences can be drawn from analogs:

- LogP and Solubility : Thiazole derivatives typically exhibit moderate LogP values (~2–3), balancing lipophilicity and aqueous solubility. Oxazole analogs () may have lower LogP due to oxygen’s electronegativity, whereas tetrazoles () are more hydrophilic .

Activité Biologique

1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid (CAS No. 1054047-11-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on current research findings.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 270.32 g/mol

- LogP : 1.69674

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 2

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazole-based compounds. Various methods have been reported for its preparation, including:

- Condensation Reactions : Using thiazole carboxylic acids and piperidine derivatives.

- Cyclization Techniques : Involving the formation of cyclic structures to enhance biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Studies have shown that derivatives of piperidine, including those containing thiazole moieties, exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics in efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

Research indicates that thiazole-containing piperidine compounds may possess antiviral properties. For example, they have been investigated for their ability to inhibit viral replication in cell cultures .

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological effects:

- Dopamine Reuptake Inhibition : Some derivatives show potential as dopamine reuptake inhibitors, which could be beneficial in treating conditions such as depression and Parkinson's disease .

Analgesic Properties

Animal studies have suggested that this compound may exhibit analgesic effects, providing pain relief comparable to conventional analgesics .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against a panel of bacterial strains. The results indicated that compounds with a thiazole substituent had enhanced activity compared to their parent compounds, suggesting a structure-activity relationship that warrants further investigation.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving mice, piperidine derivatives were assessed for their ability to alleviate pain and improve cognitive functions. The findings revealed significant improvements in pain thresholds and cognitive performance metrics in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid, and how can purity be optimized?

- Methodology : Cyclocondensation reactions (e.g., using dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives) followed by hydrolysis are common for analogous thiazole-piperidine hybrids . Purification via recrystallization or column chromatography is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) or NMR (e.g., absence of residual solvent peaks) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodology : Use FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) groups. X-ray crystallography resolves regiochemistry, while ¹H/¹³C NMR confirms substituent positions (e.g., thiazole methyl groups at δ ~2.5 ppm) . Mass spectrometry (HRMS) verifies molecular weight .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodology : Solubility can be tested in DMSO, ethanol, and aqueous buffers (pH 1–7.4). Stability studies under varying temperatures (4°C, 25°C) and light exposure inform storage conditions. LogP values (calculated via HPLC) guide solvent selection for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify reactive regions. Compare theoretical IR/NMR spectra with experimental data to validate models .

Q. What strategies address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times, controls). Validate purity via orthogonal methods (e.g., LC-MS). Use structure-activity relationship (SAR) analysis to reconcile discrepancies, focusing on substituent effects (e.g., thiazole methyl groups) .

Q. How can reaction kinetics and mechanistic pathways be studied for its synthesis or degradation?

- Methodology : Employ stopped-flow spectroscopy or in-situ FTIR to monitor intermediate formation. Kinetic isotope effects (KIEs) and Hammett plots elucidate mechanisms. For degradation, use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify breakdown products .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

- Methodology : Follow GHS guidelines: use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Refer to SDS from authoritative sources (e.g., NIST) for toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.